4-(Furan-2-yl)-2,4-dioxobutanoic acid

Description

BenchChem offers high-quality 4-(Furan-2-yl)-2,4-dioxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Furan-2-yl)-2,4-dioxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)-2,4-dioxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5/c9-5(4-6(10)8(11)12)7-2-1-3-13-7/h1-3H,4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHQTWRAARLYCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333519 |

Source

|

| Record name | 4-(furan-2-yl)-2,4-dioxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105356-51-2 |

Source

|

| Record name | 4-(furan-2-yl)-2,4-dioxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Furan-2-yl)-2,4-dioxobutanoic Acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Furan-2-yl)-2,4-dioxobutanoic acid is a multifaceted organic compound featuring a furan ring linked to a dioxobutanoic acid moiety. This unique architecture, combining a heterocyclic aromatic system with an α-keto acid and a β-diketone functionality, makes it a molecule of significant interest in medicinal chemistry and organic synthesis. Its structural motifs are present in various biologically active compounds, suggesting its potential as a scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical and physical properties of 4-(Furan-2-yl)-2,4-dioxobutanoic acid, outlines a plausible synthetic pathway, explores its reactivity, and discusses its potential biological activities and applications, particularly in the context of enzyme inhibition.

Introduction

The furan nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide array of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1] The dioxobutanoic acid fragment is also a key pharmacophore, particularly in the design of enzyme inhibitors. For instance, derivatives of 4-substituted 2,4-dioxobutanoic acids have been identified as potent inhibitors of viral endonucleases, highlighting the therapeutic potential of this class of compounds.[2][3][4] 4-(Furan-2-yl)-2,4-dioxobutanoic acid merges these two important structural features, making it a compelling target for both academic research and industrial drug discovery programs. This document aims to consolidate the available technical information on this compound, providing a valuable resource for researchers working in related fields.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

Identification and Structure

-

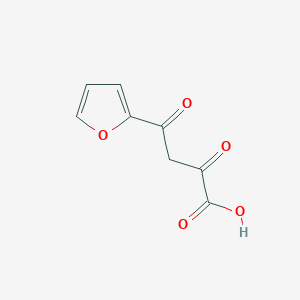

IUPAC Name: 4-(Furan-2-yl)-2,4-dioxobutanoic acid[5]

-

Synonyms: 4-(2-Furyl)-2,4-dioxobutanoic acid, 2,4-Dioxo-4-(2-furyl)butanoic acid[5]

-

CAS Number: 105356-51-2[5]

-

Molecular Formula: C₈H₆O₅[5]

-

Molecular Weight: 182.13 g/mol [5]

-

Chemical Structure:

Caption: 2D Structure of 4-(Furan-2-yl)-2,4-dioxobutanoic acid.

Tabulated Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 182.13 g/mol | PubChem[5] |

| XLogP3-AA (Computed) | 0.6 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[5] |

| Rotatable Bond Count | 3 | PubChem[5] |

| Exact Mass | 182.02152329 Da | PubChem[5] |

| Monoisotopic Mass | 182.02152329 Da | PubChem[5] |

| Topological Polar Surface Area | 84.6 Ų | PubChem[5] |

| Heavy Atom Count | 13 | PubChem[5] |

Note: The lack of experimentally determined melting point, boiling point, and solubility data in the public domain highlights an area for future experimental investigation.

Synthesis and Characterization

A robust synthetic route is crucial for accessing sufficient quantities of the compound for further studies. While a specific, detailed experimental protocol for the synthesis of 4-(Furan-2-yl)-2,4-dioxobutanoic acid is not widely published, a plausible and efficient method can be proposed based on the principles of Claisen condensation.

Proposed Synthetic Pathway: Claisen Condensation

The Claisen condensation is a classic carbon-carbon bond-forming reaction that is well-suited for the synthesis of β-keto esters and related structures. The proposed synthesis involves the condensation of a furoyl ester with an oxalate ester.

Caption: Proposed synthesis of 4-(Furan-2-yl)-2,4-dioxobutanoic acid.

Step-by-Step Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of a strong base, such as sodium ethoxide in anhydrous ethanol, is added diethyl oxalate at room temperature under an inert atmosphere.

-

Addition of Furoate: Ethyl 2-furoate is then added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature or with gentle heating and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup and Intermediate Isolation: The reaction is quenched with a weak acid, and the solvent is removed under reduced pressure. The resulting residue is then subjected to an acidic workup to protonate the enolate intermediate. The crude ethyl 4-(furan-2-yl)-2,4-dioxobutanoate can be purified by column chromatography.

-

Hydrolysis: The purified ester intermediate is then hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with aqueous acid or base followed by acidification.

-

Purification: The final product, 4-(Furan-2-yl)-2,4-dioxobutanoic acid, can be purified by recrystallization.

Justification for Experimental Choices: The use of a strong, non-nucleophilic base is critical to deprotonate the α-carbon of the furoate ester, initiating the condensation. The subsequent acidic workup is necessary to protonate the resulting β-keto ester enolate, which is stabilized by resonance. The final hydrolysis step is a standard procedure for converting an ester to a carboxylic acid.

Spectral Characterization (Predicted and Experimental)

Accurate spectral data are essential for confirming the identity and purity of the synthesized compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons (in the aromatic region) and the methylene protons of the butanoic acid chain. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbons of the ketone and carboxylic acid groups, as well as the carbons of the furan ring and the methylene carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the carboxylic acid and ketone functional groups, as well as characteristic peaks for the furan ring. An FTIR spectrum for 4-(2-Furyl)-2,4-dioxobutanoic acid is available on SpectraBase, which can be used as a reference.[6]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the furan and dioxobutanoic acid moieties.

Chemical Reactivity and Mechanisms

The reactivity of 4-(Furan-2-yl)-2,4-dioxobutanoic acid is dictated by its key functional groups: the furan ring, the α-keto acid, and the β-diketone system.

Keto-Enol Tautomerism

The β-dicarbonyl moiety of the molecule allows for the existence of keto-enol tautomers. This equilibrium is a critical aspect of its chemistry, influencing its reactivity and biological activity. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Caption: Keto-enol tautomerism in the β-dicarbonyl system.

The position of this equilibrium can be influenced by factors such as solvent polarity and pH.[7][8][9][10] In aqueous solution, the equilibrium can be complex, with the potential for multiple enolic and hydrated forms. Understanding this tautomerism is essential, as the different forms may exhibit distinct biological activities and binding affinities to target enzymes.

Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic system that can undergo various electrophilic substitution reactions. However, it is also susceptible to ring-opening reactions under strongly acidic conditions.

Reactivity of the α-Keto Acid Moiety

The α-keto acid functionality is a versatile reactive handle. It can participate in a variety of transformations, including decarboxylation, amination, and condensation reactions. The presence of the adjacent ketone group can influence the reactivity of the carboxylic acid.

Biological Activity and Potential Applications

The structural features of 4-(Furan-2-yl)-2,4-dioxobutanoic acid suggest its potential as a biologically active molecule, particularly as an enzyme inhibitor.

Enzyme Inhibition

Derivatives of 4-substituted 2,4-dioxobutanoic acids are known to be potent inhibitors of various enzymes, including viral endonucleases.[1][2][4] These compounds can chelate divalent metal ions that are often present in the active sites of these enzymes, leading to inhibition of their catalytic activity. The furan ring in 4-(Furan-2-yl)-2,4-dioxobutanoic acid can engage in specific interactions with the enzyme's active site, potentially enhancing binding affinity and selectivity. For example, furan-containing compounds have been investigated as inhibitors of cyclooxygenase-2 (COX-2).[11]

Potential Therapeutic Areas

-

Antiviral Agents: Given the known activity of related dioxobutanoic acids against influenza virus endonuclease, this compound warrants investigation as a potential antiviral agent.[1][2]

-

Anti-inflammatory Agents: The potential for COX-2 inhibition suggests that this molecule could be explored for its anti-inflammatory properties.[11]

-

Anticancer Agents: Many furan-containing compounds have demonstrated anticancer activity, making this another plausible area of investigation.

Further research, including in vitro and in vivo studies, is necessary to fully elucidate the biological activity and therapeutic potential of 4-(Furan-2-yl)-2,4-dioxobutanoic acid.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For more detailed safety information, it is advisable to consult the MSDS for structurally related compounds, such as ethyl 4-(furan-2-yl)-2,4-dioxobutanoate.[12]

Conclusion and Future Directions

4-(Furan-2-yl)-2,4-dioxobutanoic acid is a molecule with significant potential in the fields of medicinal chemistry and organic synthesis. Its unique combination of a furan ring and a dioxobutanoic acid moiety makes it an attractive scaffold for the development of novel enzyme inhibitors and other therapeutic agents. While there is a need for more comprehensive experimental data on its physicochemical properties and biological activity, the information presented in this guide provides a solid foundation for future research.

Key areas for future investigation include:

-

The development and optimization of a high-yielding synthetic route.

-

Full experimental characterization, including determination of its melting point, solubility, and detailed spectral analysis.

-

In-depth studies of its keto-enol tautomerism in various solvent systems.

-

Comprehensive screening for biological activity against a range of therapeutic targets.

-

Toxicological evaluation to assess its safety profile.

By addressing these research gaps, the full potential of 4-(Furan-2-yl)-2,4-dioxobutanoic acid as a valuable chemical entity can be realized.

References

-

PubChem. 4-(Furan-2-yl)-2,4-dioxobutanoic acid. National Center for Biotechnology Information. [Link][5]

-

Supporting Information for various articles providing general NMR and synthesis data. (Note: Specific citation details would be included here if a direct synthesis was found).[13]

-

Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

Hastings, J. C., Selnick, H., Wolanski, B., & Tomassini, J. E. (1996). Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors. Antimicrobial agents and chemotherapy, 40(5), 1304–1307. [Link][2]

-

Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., ... & Chan, C. C. (1997). Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. British journal of pharmacology, 121(1), 105–117. [Link][11]

-

Tomassini, J. E., Selnick, H. G., Davies, M. E., Armstrong, M. E., Baldwin, J. J., Bourgeois, M., ... & Wolfe, A. (1994). Inhibition of cap (m7GpppXm)-dependent endonuclease of influenza virus by 4-substituted 2,4-dioxobutanoic acid compounds. Antimicrobial agents and chemotherapy, 38(12), 2827–2837.[1]

-

Alq J Med App Sci. A Review on Biological and Medicinal Significance of Furan. [Link][1]

-

Tautomerism of 4-phenyl-2,4-dioxobutanoic acid. Insights from pH ramping NMR study and quantum chemical calculations. Structural Chemistry, 29(2), 531-541. [Link][7]

-

PeerJ. Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. [Link][14]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.[15]

-

PubChem. 4-(Furan-2-yl)-2,4-dioxobutanoic acid. National Center for Biotechnology Information. [Link]

-

Pharmacological activity of furan derivatives. (2024). [Link]

-

Master Organic Chemistry. Keto-Enol Tautomerism: Key Points. [Link][9]

-

Hou, L., Zhang, Y., Han, J., & Zhan, P. (2021). Contemporary medicinal chemistry strategies for the discovery and optimization of influenza inhibitors targeting vRNP constituent proteins. RSC medicinal chemistry, 12(8), 1239–1255. [Link][4]

-

PubChem. 4-(Furan-2-yl)-2-methyl-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]

-

PubMed. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2538. [Link]

-

World Journal of Pharmaceutical Research. A comprehensive review on furan and its derivatives. [Link]

-

Possible keto-enol tautomerism of β-keto ester IV. ResearchGate. [Link][10]

-

Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 114-122. [Link]

-

Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research, 58(12), 2444–2452. [Link]

-

Purdue University. Infrared Spectroscopy. [Link]

-

NIST WebBook. Furan. [Link]

-

The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Journal of the American Chemical Society, 78(21), 5457-5461. [Link]

-

Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. Collection of Czechoslovak Chemical Communications, 58(10), 2447-2460. [Link]

-

PubChem. 4-(Furan-2-ylmethoxy)-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]

-

NIST WebBook. Furan. [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Pharmaceutical Sciences, 26(4), 316-325. [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy. [Link]

-

Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Journal of Agricultural and Food Chemistry, 54(20), 7608-7615. [Link]

Sources

- 1. 4-(Furan-2-ylmethoxy)-4-oxobutanoic acid | C9H10O5 | CID 6610805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (C10H10O5) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. 4-(Furan-2-yl)-2,4-dioxobutanoic acid | C8H6O5 | CID 510839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 105356-51-2 4-(Furan-2-yl)-2,4-dioxobutanoic acid AKSci 3702CC [aksci.com]

- 9. 4-(Furan-2-yl)-2-methyl-4-oxobutanoic acid | C9H10O4 | CID 12346691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-(Furan-2-yl)-4-oxobutanoic acid | 10564-00-8 | KAA56400 [biosynth.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. peerj.com [peerj.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 4-(2-FURYL)-2,4-DIOXOBUTANOIC ACID - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Solubility and Stability of 4-(Furan-2-yl)-2,4-dioxobutanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 4-(Furan-2-yl)-2,4-dioxobutanoic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related structural analogs and fundamental chemical principles to predict its physicochemical properties. Furthermore, this guide offers detailed, field-proven experimental protocols to empower researchers to determine precise solubility and stability parameters. The insights and methodologies presented herein are designed to facilitate the effective handling, formulation, and application of 4-(Furan-2-yl)-2,4-dioxobutanoic acid in a research and development setting.

Introduction: Understanding the Molecular Architecture

4-(Furan-2-yl)-2,4-dioxobutanoic acid (PubChem CID: 510839) is a multifaceted organic compound featuring a furan ring, an α-keto acid moiety, and a β-keto functionality.[1] This unique combination of functional groups dictates its chemical behavior, influencing both its solubility in various solvent systems and its inherent stability under different environmental conditions. A thorough understanding of these properties is paramount for its successful application in drug discovery and organic synthesis.

The furan ring, an aromatic heterocycle, generally imparts a degree of lipophilicity, while the carboxylic acid and two ketone groups introduce polarity and potential for hydrogen bonding. The presence of the β-keto acid structure is a critical determinant of its stability, as this motif is known to be susceptible to decarboxylation.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of 4-(Furan-2-yl)-2,4-dioxobutanoic acid can be predicted across a range of common laboratory solvents. The presence of both polar (carboxylic acid, ketones) and nonpolar (furan ring, hydrocarbon backbone) regions suggests a nuanced solubility profile.

Qualitative Solubility Assessment

The expected solubility in various solvent classes is summarized in the table below. These predictions are based on the structural features of the molecule and data from related furan and butanoic acid derivatives.[2]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The carboxylic acid and ketone groups can form hydrogen bonds with protic solvents. However, the overall lipophilicity of the molecule may limit high solubility in water. Solubility is expected to increase with the alkyl chain length of the alcohol. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are excellent at solvating polar functional groups through dipole-dipole interactions and can effectively accommodate the entire molecule.[3] |

| Nonpolar | Hexane, Toluene | Low | The significant polarity mismatch between the solute and these nonpolar solvents will likely result in poor solubility. |

| Aqueous Base | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃) | High | As a carboxylic acid, it is expected to be deprotonated by bases to form a highly water-soluble carboxylate salt. |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Low | The molecule is not expected to be protonated under these conditions and will likely remain in its less soluble neutral form. |

Quantitative Solubility Determination: Experimental Protocol

To obtain precise solubility data, the following robust shake-flask method is recommended.

Objective: To quantitatively determine the solubility of 4-(Furan-2-yl)-2,4-dioxobutanoic acid in a specific solvent at a given temperature.

Materials:

-

4-(Furan-2-yl)-2,4-dioxobutanoic acid

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Scintillation vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 4-(Furan-2-yl)-2,4-dioxobutanoic acid to a scintillation vial.

-

Pipette a known volume of the desired solvent into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.[4][5][6][7]

-

Prepare a calibration curve using standard solutions of known concentrations of 4-(Furan-2-yl)-2,4-dioxobutanoic acid.

-

Calculate the solubility from the concentration of the undiluted, saturated solution.

-

Workflow for Solubility Determination:

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile and Degradation Pathways

The chemical stability of 4-(Furan-2-yl)-2,4-dioxobutanoic acid is a critical consideration for its storage, handling, and application. The molecule possesses several functionalities that are susceptible to degradation under various conditions.

Predicted Stability Concerns

-

Decarboxylation: As a β-keto acid, the compound is prone to decarboxylation, particularly upon heating.[8] This reaction proceeds through a cyclic transition state, leading to the loss of carbon dioxide and the formation of a ketone. The rate of decarboxylation is influenced by temperature and the presence of catalysts.[9][10][11]

-

Hydrolysis of the Furan Ring: The furan ring can be susceptible to hydrolysis under acidic conditions, leading to ring-opening and the formation of a 1,4-dicarbonyl compound.[12]

-

Oxidative Degradation: The furan ring is also susceptible to oxidation, which can lead to a variety of degradation products, including ring-opened structures.[13]

-

Photodegradation: Furan derivatives can be photoreactive, undergoing dimerization or other transformations upon exposure to UV light.[14][15]

Experimental Protocol for Stability Assessment

A forced degradation study is essential to identify the potential degradation pathways and to develop a stability-indicating analytical method.

Objective: To assess the stability of 4-(Furan-2-yl)-2,4-dioxobutanoic acid under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

-

4-(Furan-2-yl)-2,4-dioxobutanoic acid

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 4-(Furan-2-yl)-2,4-dioxobutanoic acid in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80 °C) for a defined period.

-

Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber.

-

-

Sample Analysis:

-

At various time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples if necessary.

-

Analyze the samples by a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage degradation of the parent compound under each condition.

-

Identify and, if possible, characterize the major degradation products.

-

Logical Flow for Stability Assessment:

Caption: Logical workflow for a forced degradation study.

Recommended Storage and Handling

Based on the predicted stability profile, the following storage and handling procedures are recommended to maintain the integrity of 4-(Furan-2-yl)-2,4-dioxobutanoic acid:

-

Storage: Store in a cool, dry, and dark place. For long-term storage, refrigeration or freezing is advisable to minimize thermal degradation and decarboxylation.

-

Handling: Avoid exposure to high temperatures, strong acids and bases, and intense light. When preparing solutions, use freshly prepared solvents and protect them from light if necessary. For applications where stability is critical, it is recommended to prepare solutions fresh before use.

Conclusion

While specific experimental data for 4-(Furan-2-yl)-2,4-dioxobutanoic acid is not extensively available in the public domain, a comprehensive understanding of its likely solubility and stability can be derived from its molecular structure and the known behavior of its constituent functional groups. This technical guide provides a robust framework for predicting these properties and offers detailed experimental protocols for their empirical determination. By following the methodologies outlined herein, researchers can confidently handle, formulate, and utilize this promising compound in their scientific endeavors.

References

- Ignatchenko, A. V., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides.

- Ignatchenko, A. V., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides.

- Pollack, R. M., et al. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. PubMed.

- Master Organic Chemistry. (2022).

- Logue, M. W., et al. (1972). Nature of the transition state for the decarboxylation of .beta.-keto acids.

- Piancatelli, G., et al. (1994). Furan Hydrolysis. ChemTube3D.

- Gandini, A., et al. (2005). Photoreactive furan derivatives.

- D'Auria, M., et al. (Year not available). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives.

- PubChem. (Date not available). 4-(Furan-2-yl)-2,4-dioxobutanoic acid.

- Wan, Y., et al. (2011). Measurement and Correlation of Solubilities of (Z)-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic Acid in Different Pure Solvents and Binary Mixtures of Water + (Ethanol, Methanol, or Glycol).

- Zhang, T., et al. (2013).

- Shimadzu. (Date not available). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method.

- Shabir, G. A. (2012). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent.

- Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.

- International Journal of Chemical and Pharmaceutical Analysis. (Date not available).

- Peterson, B. R. (Date not available). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.

- Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.

- Sigma-Aldrich. (Date not available). Solvent Miscibility Table.

- ResearchGate. (2022).

- Horne, G. P., et al. (2022). Ab-initio evaluation of acid influence on chemical stability of hydrophilic diglycolamides. Frontiers in Chemistry.

- Tomassini, J. E., et al. (Date not available). Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors.

- PubChem. (Date not available). 4-(2-Aminophenyl)-2,4-dioxobutanoic acid.

- Sigma-Aldrich. (Date not available). 4-thien-2-yl-2,4-dioxobutanoic acid AldrichCPR.

- PubChem. (Date not available).

- PubChem.

- PubChem. (Date not available). 2-Furyl hydroxymethyl ketone.

- Varnek, A., et al. (Date not available). DMSO Solubility Assessment for Fragment-Based Screening. PMC.

- Organic Chemistry Portal.

- ResearchGate. (2025).

- ResearchGate. (2025). The Furan-2(5H)

- ResearchGate. (2025).

- ResearchGate. (2025).

- ResearchGate. (2025).

- ChemicalBook. (Date not available). 4-(2-furyl)-2,4-dioxobutanoic acid.

- PubMed. (Date not available). Aqueous stability and solubility of CI-988, a novel "dipeptoid" cholecystokinin-B receptor antagonist.

- Environmental Science - RSC Publishing. (Date not available). Furoyl peroxynitrate (fur-PAN)

- NIH. (Date not available).

Sources

- 1. 4-(Furan-2-yl)-2,4-dioxobutanoic acid | C8H6O5 | CID 510839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemtube3d.com [chemtube3d.com]

- 13. Dioxobutanoic acid | C4H4O4 | CID 3844764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Furan-Dioxobutanoic Acid Scaffold: A Technical Guide to Its Anti-HIV-1 Integrase Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The furan-containing dioxobutanoic acid scaffold has emerged as a significant pharmacophore in the landscape of antiviral drug discovery. This technical guide provides an in-depth exploration of the biological activity of this class of compounds, with a primary focus on their well-established role as inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) integrase. We will delve into the mechanistic underpinnings of this inhibition, supported by a detailed examination of the structure-activity relationships that govern their potency. Furthermore, this guide will present comprehensive, field-proven experimental protocols for the evaluation of these compounds, offering a practical framework for researchers in the field. By synthesizing key findings from seminal and contemporary research, this document aims to serve as a valuable resource for scientists engaged in the development of novel anti-HIV-1 therapeutics. We will also briefly explore other potential, albeit less characterized, biological activities of this scaffold, providing a holistic view of its therapeutic potential.

Introduction: The Furan-Dioxobutanoic Acid Moiety in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, renowned for its ability to participate in a variety of biological interactions.[1] Its incorporation into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic properties. When coupled with a dioxobutanoic acid tail, the resulting molecule possesses a unique electronic and structural profile that has proven to be particularly effective in targeting specific enzymatic active sites. The 4-aryl-2,4-dioxobutanoic acid class of compounds, to which the furan-containing derivatives belong, gained prominence as potent inhibitors of HIV-1 integrase, a critical enzyme in the viral replication cycle.[2] This discovery has spurred further investigation into the therapeutic potential of this chemical series, making a detailed understanding of their biological activity paramount for the advancement of antiviral research.

Primary Biological Activity: Inhibition of HIV-1 Integrase

The most well-documented and significant biological activity of furan-containing dioxobutanoic acids is the inhibition of the HIV-1 integrase enzyme.[2] HIV-1 integrase is essential for the virus to establish a permanent infection in the host cell by catalyzing the insertion of the viral DNA into the host genome.[3] This process involves two key steps: 3'-processing and strand transfer. Furan-containing dioxobutanoic acids belong to a broader class of inhibitors known as integrase strand transfer inhibitors (INSTIs).[3]

Mechanism of Action: Chelation of Divalent Metal Ions

The catalytic activity of HIV-1 integrase is dependent on the presence of two divalent metal ions, typically magnesium (Mg²⁺), within its active site.[4] The dioxobutanoic acid moiety of the inhibitor is believed to function by chelating these essential metal ions.[4] This chelation disrupts the normal catalytic function of the enzyme, effectively preventing the strand transfer reaction from occurring.[5] By occupying the active site and sequestering the metal cofactors, the inhibitor blocks the binding of the host DNA, thereby halting the integration of the viral genome.[5]

Diagram: Proposed Mechanism of HIV-1 Integrase Inhibition

Caption: Furan-dioxobutanoic acid inhibits HIV-1 integrase by chelating the essential Mg²⁺ ions in the active site.

Structure-Activity Relationship (SAR)

Other Potential Biological Activities

While the primary focus of research has been on their anti-HIV-1 activity, there is evidence to suggest that furan-containing dioxobutanoic acids may possess other biological properties.

Antifungal Activity

Studies on 4-(het)aryl-2,4-dioxobutanoic acids have indicated potential antifungal activity.[6] The specific contribution of the furan moiety to this activity warrants further investigation, but it suggests that this class of compounds could be explored for the development of novel antifungal agents.

Cytotoxicity

It is important to consider the potential cytotoxicity of any therapeutic candidate. Some furan-containing compounds have been shown to exhibit cytotoxic effects, which may be related to the metabolic activation of the furan ring.[1][7] Therefore, a thorough evaluation of the cytotoxicity profile of any novel furan-containing dioxobutanoic acid is a critical step in the drug development process.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of furan-containing dioxobutanoic acids.

Synthesis of 4-(Furan-2-yl)-2,4-dioxobutanoic acid

A general synthetic route to 4-aryl-2,4-dioxobutanoic acids involves the Claisen condensation of a methyl aryl ketone with diethyl oxalate, followed by hydrolysis of the resulting ester. For the synthesis of 4-(furan-2-yl)-2,4-dioxobutanoic acid, 2-acetylfuran would serve as the starting ketone.

Diagram: Synthetic Workflow

Caption: General synthetic route for 4-(furan-2-yl)-2,4-dioxobutanoic acid.

In Vitro HIV-1 Integrase Inhibition Assay

The inhibitory activity of furan-containing dioxobutanoic acids against HIV-1 integrase can be assessed using a variety of in vitro assays. A common method is a strand transfer assay, which measures the ability of the compound to block the integration of a donor DNA substrate into a target DNA substrate.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 5 mM MgCl₂, 4 µM ZnCl₂).

-

Dilute recombinant HIV-1 integrase to the desired concentration in the reaction buffer.

-

Prepare solutions of the test compounds (furan-containing dioxobutanoic acids) and a known inhibitor (e.g., Raltegravir) as a positive control.

-

Prepare a donor DNA substrate (e.g., a biotinylated oligonucleotide corresponding to the HIV-1 LTR) and a target DNA substrate.

-

-

Assay Procedure:

-

In a microplate, combine the reaction buffer, HIV-1 integrase, and the test compound or control.

-

Incubate the mixture to allow for inhibitor binding to the enzyme.

-

Add the donor DNA substrate and incubate to allow for 3'-processing.

-

Add the target DNA substrate to initiate the strand transfer reaction and incubate.

-

Stop the reaction (e.g., by adding EDTA).

-

-

Detection and Data Analysis:

-

The integrated product can be quantified using various methods, such as ELISA-based detection of the biotinylated donor DNA incorporated into the target DNA.

-

Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

-

Determine the IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Data Presentation

While specific IC₅₀ values for a series of furan-containing dioxobutanoic acids are not compiled in a single publicly available source, the seminal work by Wai et al. (2000) established the potency of the broader class of 4-aryl-2,4-dioxobutanoic acids. For the purpose of illustration, a hypothetical data table is presented below to demonstrate how such data should be structured.

| Compound ID | Aryl Substituent | Strand Transfer IC₅₀ (µM) |

| 1 | Furan-2-yl | [Hypothetical Value] |

| 2 | Thiophen-2-yl | [Hypothetical Value] |

| 3 | Phenyl | [Hypothetical Value] |

| 4 | 4-Chlorophenyl | [Hypothetical Value] |

| Raltegravir | (Reference) | [Known Value] |

Note: The IC₅₀ values in this table are for illustrative purposes only and do not represent actual experimental data.

Conclusion and Future Directions

Furan-containing dioxobutanoic acids represent a promising class of compounds with well-defined activity as inhibitors of HIV-1 integrase. Their mechanism of action, centered on the chelation of essential metal ions in the enzyme's active site, provides a clear rationale for their therapeutic potential. The synthetic accessibility of these compounds allows for extensive structural modifications, offering opportunities to optimize their potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects. A systematic exploration of the structure-activity relationship, through the synthesis and evaluation of a diverse library of furan-containing dioxobutanoic acid derivatives, is crucial for the identification of lead candidates with improved efficacy. Furthermore, a more in-depth investigation into their potential off-target effects and metabolic stability is necessary to ensure their safety and viability as drug candidates. Finally, exploring the potential of this scaffold for other therapeutic applications, such as antifungal agents, could broaden its impact in medicinal chemistry. The foundation of knowledge surrounding the anti-HIV-1 activity of furan-containing dioxobutanoic acids provides a strong starting point for these future endeavors.

References

- Moser, G. J., Foley, J., Burnett, M., Goldsworthy, T. L., & Maronpot, R. (2017). Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and tumorigenicity (furan-induced liver tumorigenicity).

- Yilmaz, B., Aydin, Y., & Yilmaz, B. O. (2023). Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells. Toxicology Mechanisms and Methods, 33(9), 681-694.

- Wai, J. S., Egbertson, M. S., Payne, L. S., Fisher, T. E., Embrey, M. W., Tran, L. O., ... & Young, S. D. (2000). 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells. Journal of Medicinal Chemistry, 43(26), 4923-4926.

- Sotriffer, C. A., Ni, H., & McCammon, J. A. (2000). Active site binding modes of HIV-1 integrase inhibitors. Journal of Medicinal Chemistry, 43(22), 4109-4117.

- Goldgur, Y., Craigie, R., Cohen, G. H., Fujiwara, T., Yoshinaga, T., Fujishita, T., ... & Davies, D. R. (1999). Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: a platform for antiviral drug design. Proceedings of the National Academy of Sciences, 96(23), 13040-13043.

- Wai, J. S., Egbertson, M. S., Payne, L. S., Fisher, T. E., Embrey, M. W., Tran, L. O., ... & Young, S. D. (2000). 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells. Journal of Medicinal Chemistry, 43(26), 4923–4926.

- Neamati, N., Hong, H., Sunder, S., Milne, G. W., & Pommier, Y. (1997). Identification of HIV-1 integrase inhibitors based on a four-point pharmacophore. Antiviral Chemistry & Chemotherapy, 8(6), 461-472.

- Hazuda, D. J., Felock, P., Witmer, M., Wolfe, A., Stillmock, K., Grobler, J. A., ... & Miller, M. D. (2000). Inhibitors of strand transfer that prevent integration and inhibit HIV-1 replication in cells. Science, 287(5453), 646-650.

- Grobler, J. A., Stillmock, K., Hu, B., Witmer, M., Felock, P., Espeseth, A. S., ... & Hazuda, D. J. (2002). Diketo acid inhibitor mechanism and binding mode in HIV-1 integrase-DNA complexes. Proceedings of the National Academy of Sciences, 99(10), 6661-6666.

- Taktak, A., & Pommier, Y. (2008). Mechanisms and inhibition of HIV integration. Current HIV/AIDS Reports, 5(1), 40-47.

- Anonymous. (2025). Antifungal activity of new derivatives of 4-(het)aryl-2,4-dioxobutanoic acids.

- Polanski, J., Gieleciak, R., Magdziarczyk, A., & Bak, A. (2007). Fragment based approach for the investigation of HIV-1 integrase inhibition. Letters in Drug Design & Discovery, 4(2), 101-105.

- Zhao, H., Neamati, N., Mazumder, A., Sunder, S., Pommier, Y., & Burke Jr, T. R. (1997). Arylamide inhibitors of HIV-1 integrase. Journal of medicinal chemistry, 40(8), 1186-1194.

- Billamboz, M., Bailly, F., Cotelle, P., & Mouscadet, J. F. (2007). Structure-activity Relationships of HIV-1 Integrase Inhibitors--Enzyme-Ligand Interactions. Current pharmaceutical design, 13(31), 3149-3164.

- Singh, I. P., & Kumar, A. (2018). Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products. Molecules, 23(12), 3239.

- de Souza, M. V. N. (2015). Progress in HIV-1 integrase inhibitors: a review of their chemical structure diversity. Pharmaceuticals, 8(4), 595-627.

- Metifiot, M., Johnson, B. C., & Pommier, Y. (2014). HIV-1 integrase inhibitors with modifications that affect their potencies against drug resistant integrase mutants. Viruses, 6(9), 3507-3537.

- Chande, A. C., & Lodoen, M. B. (2019). The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function. mBio, 10(6), e02560-19.

- Espeseth, A. S., Felock, P., Wolfe, A., Witmer, M., Grobler, J., Anthony, N., ... & Cole, J. L. (2000). HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase. Proceedings of the National Academy of Sciences, 97(21), 11244-11249.

- Anonymous. (2017). HIV-1 Integrase: Mechanism and Inhibitor Design.

- Anonymous. (2022). design of HIV-1 protease inhibitors with x-ray crystallography. YouTube.

- Wang, Z., Yuan, Z., & Liu, S. (2010). Prediction of the interaction of HIV-1 integrase and its dicaffeoylquinic acid inhibitor through molecular modeling approach. Ethnicity & disease, 20(1 Suppl 1), S1-45.

- Chen, J. C., Krucinski, J., Miercke, L. J., Finer-Moore, J. S., Tang, A. H., Leavitt, A. D., & Stroud, R. M. (2000). Structure of a two-domain fragment of HIV-1 integrase: implications for domain organization in the intact protein. The EMBO journal, 19(24), 6773-6783.

- Passos, D. O., D’Alcontres, B. R., & de Alencastro, R. B. (2007).

- Anonymous. (2021). Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor. PLOS One.

- Anonymous. (2019).

- Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & biomolecular chemistry, 14(20), 4646-4656.

- Anonymous. (2010). Toward novel HIV-1 integrase binding inhibitors: molecular modeling, synthesis, and biological studies. PubMed.

- Anonymous. (2010). HIV-1 integrase inhibitors study by NMR and molecular modeling.

- Pan, P., Li, D., & Kang, D. (2011). Design, Synthesis, and Structure-Activity Relationship of a Novel Series of 2-Aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidin-ylidenemethyl)furans as HIV-1 entry inhibitors. Journal of medicinal chemistry, 54(3), 949-959.

Sources

- 1. 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

An In-Depth Technical Guide to 4-(Furan-2-yl)-2,4-dioxobutanoic Acid: From Synthesis to Potential Biological Significance

Abstract

This technical guide provides a comprehensive overview of 4-(Furan-2-yl)-2,4-dioxobutanoic acid, a heterocyclic β,γ-diketo acid. While the specific historical discovery of this compound is not extensively documented in publicly accessible literature, its structural motif places it within a well-explored class of molecules with significant biological activities. This guide will delve into the probable synthetic routes, based on established chemical principles, and explore the potential therapeutic applications of this compound by examining the known activities of its structural analogs. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a foundational understanding of this intriguing molecule.

Introduction: The Chemical Identity of 4-(Furan-2-yl)-2,4-dioxobutanoic Acid

4-(Furan-2-yl)-2,4-dioxobutanoic acid, with the chemical formula C₈H₆O₅, is a fascinating organic molecule that combines the aromaticity of a furan ring with the reactivity of a β,γ-diketo acid moiety.[1] Its structure is characterized by a furan ring attached to a four-carbon chain containing two ketone functionalities and a terminal carboxylic acid. This unique arrangement of functional groups suggests a high potential for diverse chemical reactions and biological interactions.

Table 1: Physicochemical Properties of 4-(Furan-2-yl)-2,4-dioxobutanoic Acid

| Property | Value | Source |

| Molecular Formula | C₈H₆O₅ | PubChem[1] |

| Molecular Weight | 182.13 g/mol | PubChem[1] |

| IUPAC Name | 4-(furan-2-yl)-2,4-dioxobutanoic acid | PubChem[1] |

| CAS Number | 105356-51-2 | PubChem[1] |

The presence of the furan ring, a five-membered aromatic heterocycle, is of particular interest in medicinal chemistry. Furan and its derivatives are key components in numerous therapeutic agents due to their ability to engage in various biological interactions.[2] The diketo acid portion of the molecule is a known pharmacophore that can chelate metal ions, a property often exploited in the design of enzyme inhibitors.

Postulated Discovery and Historical Context

While a singular "discovery paper" for 4-(Furan-2-yl)-2,4-dioxobutanoic acid is not readily identifiable, its emergence can be logically placed within the broader context of systematic explorations of 4-substituted 2,4-dioxobutanoic acids as potential therapeutic agents. Research into this class of compounds has revealed their capacity to inhibit various enzymes by targeting their active sites.

It is highly probable that 4-(Furan-2-yl)-2,4-dioxobutanoic acid was first synthesized as part of a larger library of heteroaryl and aryl derivatives for screening against specific biological targets. This approach is a cornerstone of modern drug discovery, where structural analogs of a lead compound are synthesized to explore the structure-activity relationship (SAR) and optimize for potency and selectivity. The furan-containing analog would have been a logical choice for synthesis to investigate the impact of a five-membered, oxygen-containing aromatic ring on the compound's biological activity.

Synthetic Pathways: A Deductive Approach

The synthesis of 4-aryl-2,4-dioxobutanoic acids is well-established in the chemical literature. A common and efficient method involves a two-step process: a Claisen condensation followed by hydrolysis.[3][4] This proven methodology can be readily adapted for the synthesis of the furan analog.

Proposed Synthetic Scheme

The most plausible synthetic route to 4-(Furan-2-yl)-2,4-dioxobutanoic acid involves the Claisen condensation of 2-acetylfuran with diethyl oxalate, followed by the hydrolysis of the resulting ethyl ester.

Caption: Proposed two-step synthesis of 4-(Furan-2-yl)-2,4-dioxobutanoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (Claisen Condensation)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 equivalent) to anhydrous ethanol.

-

Addition of Reactants: To the freshly prepared sodium ethoxide solution, add a mixture of 2-acetylfuran (1.0 equivalent) and diethyl oxalate (1.1 equivalents) dropwise at room temperature with vigorous stirring.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-(furan-2-yl)-2,4-dioxobutanoate.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive sodium metal with atmospheric moisture and oxygen.

-

Freshly Prepared Sodium Ethoxide: Sodium ethoxide is a strong base necessary to deprotonate the α-carbon of 2-acetylfuran, initiating the Claisen condensation. Using it freshly prepared ensures its reactivity.[5][6][7]

-

Excess Diethyl Oxalate: A slight excess of diethyl oxalate is used to ensure the complete consumption of the 2-acetylfuran.

-

Acidic Workup: Acidification is necessary to neutralize the reaction mixture and protonate the resulting enolate to form the desired β-keto ester.

Step 2: Synthesis of 4-(Furan-2-yl)-2,4-dioxobutanoic acid (Hydrolysis)

-

Saponification: Dissolve the purified ethyl 4-(furan-2-yl)-2,4-dioxobutanoate in a mixture of ethanol and water in a round-bottom flask. Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).

-

Heating: Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete disappearance of the starting material.

-

Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated hydrochloric acid with constant stirring until the solution becomes strongly acidic (pH ~1-2). A precipitate of 4-(Furan-2-yl)-2,4-dioxobutanoic acid should form.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

Drying: Dry the product in a vacuum oven at a low temperature to obtain the pure 4-(Furan-2-yl)-2,4-dioxobutanoic acid.

Causality Behind Experimental Choices:

-

Base-Catalyzed Hydrolysis (Saponification): The ester is hydrolyzed to the corresponding carboxylate salt under basic conditions. This is a standard and efficient method for ester cleavage.

-

Acidification: The final acidification step is essential to protonate the carboxylate salt and precipitate the desired carboxylic acid, which is typically less soluble in acidic aqueous media.

Potential Biological Activities and Therapeutic Applications

The structural class of 4-substituted 2,4-dioxobutanoic acids has been the subject of significant investigation in drug discovery, with numerous derivatives exhibiting potent and selective inhibitory activity against a range of enzymes.[8][9][10] This provides a strong rationale for exploring the biological profile of 4-(Furan-2-yl)-2,4-dioxobutanoic acid.

Antiviral Activity: Influenza Virus Endonuclease Inhibition

A notable application of 4-substituted 2,4-dioxobutanoic acids is their ability to inhibit the cap-dependent endonuclease of the influenza virus polymerase.[8][10] This enzyme is crucial for the virus's "cap-snatching" mechanism, which allows it to hijack the host cell's machinery for viral mRNA synthesis. By inhibiting this enzyme, these compounds effectively block viral replication. Several 4-substituted 2,4-dioxobutanoic acid derivatives have shown potent anti-influenza activity in both in vitro and in vivo models.[10] Given this precedent, 4-(Furan-2-yl)-2,4-dioxobutanoic acid is a prime candidate for evaluation as an anti-influenza agent.

Caption: Inhibition of influenza virus replication via endonuclease targeting.

Metabolic Enzyme Inhibition: Glycolic Acid Oxidase

Derivatives of 4-substituted 2,4-dioxobutanoic acids have also been identified as potent inhibitors of glycolic acid oxidase.[9] This enzyme is involved in the metabolism of glycolate, and its inhibition can have implications for conditions such as hyperoxaluria. The ability of the diketo acid moiety to interact with the enzyme's active site is a key feature of these inhibitors.

Neuroprotection: Kynurenine-3-Hydroxylase Inhibition

The 4-aryl-2-hydroxy-4-oxobut-2-enoic acid scaffold, which is structurally related to 2,4-dioxobutanoic acids, has been shown to potently inhibit kynurenine-3-hydroxylase.[11] This enzyme is part of the kynurenine pathway, which is implicated in neuroinflammatory and neurodegenerative diseases. Inhibition of this enzyme can be a strategy for neuroprotection. This suggests that 4-(Furan-2-yl)-2,4-dioxobutanoic acid and its derivatives could be investigated for their effects on this pathway.

Future Directions and Conclusion

4-(Furan-2-yl)-2,4-dioxobutanoic acid represents a molecule of significant interest at the intersection of heterocyclic chemistry and medicinal research. While its specific history is not well-documented, its structural characteristics place it in a class of compounds with proven biological relevance. The proposed synthetic route, based on the well-established Claisen condensation, provides a clear path for its preparation and further investigation.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: The proposed synthesis should be carried out, and the compound's structure and purity should be unequivocally confirmed using modern analytical techniques such as NMR, mass spectrometry, and elemental analysis.

-

Biological Screening: A comprehensive biological evaluation of 4-(Furan-2-yl)-2,4-dioxobutanoic acid is warranted, with a particular focus on its potential as an inhibitor of influenza virus endonuclease, glycolic acid oxidase, and other relevant enzymes.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a focused library of furan-substituted 2,4-dioxobutanoic acid derivatives would provide valuable insights into the SAR and could lead to the identification of more potent and selective inhibitors.

References

- Zalesov, V. V., Kataev, S. S., Pulina, N. A., & Kovylyaeva, N. V. (2002). 4‐Aryl‐2,4‐dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. ChemInform, 33(52).

-

ResearchGate. (n.d.). ChemInform Abstract: 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. Retrieved from [Link]

-

Sci-Hub. (n.d.). 4‐Aryl‐2,4‐dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. Retrieved from [Link]

-

Hou, L., Zhang, Y., Han, J., & Zhan, P. (n.d.). Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors. ResearchGate. Retrieved from [Link]

- PubMed. (1983). Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. Journal of Medicinal Chemistry, 26(8), 1196-200.

- PubMed. (1996). Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors. Antimicrobial Agents and Chemotherapy, 40(5), 1189-96.

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Titanium-Mediated Aldol-Type Condensation for the Synthesis of Methyl 4-Chloro-2-formylbutanoate. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Furan-2-yl)-2,4-dioxobutanoic acid. Retrieved from [Link]

- Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F., Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123-7.

- PubMed. (2006). Furans, thiophenes and related heterocycles in drug discovery. Current Topics in Medicinal Chemistry, 6(10), 1069-82.

-

University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Claisen condensation. Retrieved from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

Sources

- 1. 4-(Furan-2-yl)-2,4-dioxobutanoic acid | C8H6O5 | CID 510839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Predictive Roadmap to the Therapeutic Targets of 4-(Furan-2-yl)-2,4-dioxobutanoic Acid

Abstract

While the therapeutic potential of novel chemical entities is a primary driver of drug discovery, many compounds lack extensive characterization. This guide addresses "4-(Furan-2-yl)-2,4-dioxobutanoic acid," a molecule with no significant presence in biological activity literature.[1] In the absence of direct experimental data, this document employs a first-principles, structure-based approach to predict and rationalize its most probable therapeutic targets. By deconstructing the molecule into its constituent pharmacophores—the furan ring and a β-diketo acid (DKA) moiety—we generate high-confidence hypotheses. The DKA scaffold is a potent metal-chelating group, strongly implicating a primary role as an inhibitor of divalent cation-dependent enzymes, such as viral integrases.[2][3][4] Secondary potential lies in the modulation of metabolic pathways that process structurally similar keto acids, such as the kynurenine pathway.[5][6] This whitepaper provides a logical framework and detailed experimental roadmaps for researchers to systematically investigate, validate, or invalidate these predicted targets, transforming an uncharacterized molecule into a viable lead compound.

Introduction: Rationale for a Predictive Approach

The molecule 4-(furan-2-yl)-2,4-dioxobutanoic acid (hereafter FDBA) represents a common challenge in drug development: a synthetically accessible compound whose biological activities remain unexplored. Standard database searches reveal its chemical properties but offer no insight into its mechanism of action or potential therapeutic applications.[1] This guide circumvents the data gap by applying established principles of medicinal chemistry and chemical biology.

The central thesis is that a molecule's structure dictates its function. FDBA is composed of two key structural motifs with well-documented roles in bioactive compounds:

-

A Furan Scaffold: A five-membered aromatic heterocycle, the furan ring is a "privileged structure" in medicinal chemistry, present in a multitude of approved drugs with activities spanning anti-inflammatory, antimicrobial, and anticancer applications.[7][8][9][10] Its electron-rich nature allows for diverse interactions with biological macromolecules.[10]

-

A 2,4-Dioxobutanoic Acid Moiety: This feature classifies FDBA as a β-diketo acid (DKA). This is a highly significant pharmacophore, renowned for its ability to coordinate and chelate divalent metal ions, a mechanism leveraged by a successful class of antiviral drugs.[2][4][11]

By analyzing these components, we can build a robust, evidence-based case for the most probable classes of protein targets and provide drug development professionals with a concrete, actionable strategy for experimental validation.

Structural and Chemoinformatic Analysis

The predictive power of this guide stems from a foundational understanding of FDBA's chemical architecture.

Figure 1: Chemical structure of 4-(furan-2-yl)-2,4-dioxobutanoic acid (FDBA).

The molecule's functionality is dominated by the β-diketo acid group. This motif can exist in keto-enol tautomeric forms, creating a planar system of conjugated oxygen atoms that are perfectly positioned to act as a bidentate ligand for divalent metal cations, most notably Magnesium (Mg²⁺) and Manganese (Mn²⁺). This potent metal-binding capability is the cornerstone of our primary therapeutic hypothesis.

Primary Hypothesis: Inhibition of Metalloenzymes via Divalent Cation Chelation

The most compelling prediction for FDBA's mechanism of action is the inhibition of metal-dependent enzymes. The DKA pharmacophore is a validated inhibitor of enzymes that utilize two divalent metal ions in their active site to catalyze phosphotransferase reactions, such as the processing of nucleic acids.[2][3]

Mechanism of Action: The DKA Pharmacophore

The inhibitory action of DKAs is elegantly precise. In enzymes like HIV-1 integrase, two Mg²⁺ ions are coordinated by a triad of acidic residues (the DDE motif) and are essential for catalyzing the cleavage and transfer of DNA strands.[3] DKA inhibitors function by displacing the substrate and simultaneously chelating both metal ions in the active site.[2][11] This effectively sequesters the catalytic cofactors, completely shutting down enzymatic activity.[2][3] This high-affinity interaction forms the basis for the potency and selectivity of this inhibitor class.[4]

Figure 3: The Kynurenine Pathway and potential intervention points for FDBA.

A Proposed Roadmap for Experimental Target Identification and Validation

The following phased approach provides a comprehensive, self-validating workflow to systematically test the hypotheses generated in this guide.

Sources

- 1. 4-(Furan-2-yl)-2,4-dioxobutanoic acid | C8H6O5 | CID 510839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Semantic Scholar [semanticscholar.org]

- 9. Pharmacological activity of furan derivatives [wisdomlib.org]

- 10. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 11. Structural and Biochemical Basis for Development of Diketo Acid Inhibitors Targeting the Cap-Snatching Endonuclease of the Ebinur Lake Virus (Order: Bunyavirales) - PMC [pmc.ncbi.nlm.nih.gov]

In silico modeling of "4-(Furan-2-yl)-2,4-dioxobutanoic acid" interactions

An In-Depth Technical Guide to the In Silico Modeling of 4-(Furan-2-yl)-2,4-dioxobutanoic Acid Interactions

Foreword: Beyond the Static Structure

In modern drug discovery, in silico modeling has transcended being a mere preliminary step to become an indispensable pillar of rational drug design.[1][2] It allows us to predict, analyze, and refine the interactions between a small molecule and its biological target with ever-increasing accuracy, saving invaluable time and resources.[3][4] This guide focuses on a specific, intriguing molecule: 4-(Furan-2-yl)-2,4-dioxobutanoic acid (FDBA) . Its chemical structure, possessing a furan ring and a diketo acid moiety, presents unique challenges and opportunities for computational analysis.

The core of this guide is not simply to provide a sequence of commands for various software packages. Instead, it is to instill a strategic mindset. We will explore the critical thinking behind each step, from ligand preparation to the nuanced interpretation of dynamic simulations. A crucial, and often overlooked, aspect we will address is the inherent chemical nature of FDBA—specifically, its keto-enol tautomerism.[5][6] Understanding and correctly modeling this phenomenon is paramount to achieving biologically relevant results, as different tautomers can exhibit vastly different binding characteristics. This guide is designed for researchers and drug development professionals who seek not just to run simulations, but to understand the complex interplay of chemistry, biology, and computation that governs molecular recognition.

Part 1: Characterization of the Ligand: 4-(Furan-2-yl)-2,4-dioxobutanoic Acid (FDBA)

Before any simulation can begin, a thorough understanding of the small molecule is essential. FDBA is a furan derivative with the molecular formula C₈H₆O₅.[7]

Physicochemical Properties

A summary of FDBA's key computed properties provides a foundational dataset for our modeling efforts.

| Property | Value | Source |

| Molecular Weight | 182.13 g/mol | PubChem[7] |

| Molecular Formula | C₈H₆O₅ | PubChem[7] |

| XLogP3-AA | 0.6 | PubChem[7] |

| Hydrogen Bond Donor Count | 1 | PubChem[7] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[7] |

| Rotatable Bond Count | 4 | ChemScene[8] |

The Critical Role of Tautomerism

The 2,4-dioxobutanoic acid moiety of FDBA is a classic β-dicarbonyl system, which exists in equilibrium between multiple keto and enol tautomeric forms.[6][9] This is not a trivial chemical detail; it is a fundamental aspect that dictates the molecule's shape, hydrogen bonding potential, and electronic properties. The equilibrium can be influenced by the solvent environment and, most importantly, the local microenvironment of a protein's binding pocket.[5][10]

Ignoring these tautomers and modeling only the diketo form is a common pitfall that can lead to a complete failure to predict a correct binding mode. The enol forms present a different set of hydrogen bond donors and acceptors and can establish unique interactions, such as intramolecular hydrogen bonds that stabilize a more planar conformation.[6]

Therefore, a primary directive in our workflow is to generate and evaluate all plausible tautomers of FDBA.

Part 2: The In Silico Modeling Workflow: A Strategic Overview

Our computational strategy is a multi-stage process designed to progressively refine our understanding of the FDBA-target interaction. It begins with broad, rapid screening methods and funnels down to more computationally intensive, high-fidelity simulations.

Caption: A strategic workflow for in silico analysis of FDBA.

Part 3: Target Identification and Preparation

The journey begins by identifying a biologically relevant protein target. Derivatives of 4-substituted 2,4-dioxobutanoic acids have shown inhibitory activity against enzymes like influenza polymerase and glycolic acid oxidase.[11][12] For this guide, we will proceed with a hypothetical target protein structure obtained from the Protein Data Bank (PDB).

Experimental Protocol: Target Protein Preparation

Objective: To prepare a raw PDB structure for computational modeling by removing non-essential components and correcting for structural artifacts.

Rationale: PDB files contain crystallographic water molecules, co-solvents, and potentially multiple conformations or missing atoms that can interfere with modeling algorithms.[13][14] This protocol ensures a clean, standardized, and energetically favorable protein structure.

Steps:

-

Fetch the Structure: Download the desired protein structure from the RCSB PDB database (e.g., PDB ID: 1C8K).[15][16]

-

Clean the PDB File:

-

Open the structure in a molecular visualization tool (e.g., UCSF Chimera, BIOVIA Discovery Studio).[15][16]

-

Remove all water molecules. Causality: While some water molecules can be critical for binding, most are bulk solvent and their explicit inclusion is better handled by later solvation steps in molecular dynamics. For docking, they often create steric hindrance.[14]

-

Remove any co-crystallized ligands, ions, or other heteroatoms not essential to the protein's structure or the specific binding site of interest.[14]

-

-

Correct Structural Issues:

-

Check for and repair any missing side-chain atoms or backbone breaks using built-in tools (e.g., Chimera's "Dock Prep").[17]

-

Model missing loop regions if they are near the binding site, using servers like SWISS-MODEL.

-

-

Protonation and Charge Assignment:

-

Add hydrogen atoms to the protein, ensuring correct protonation states for titratable residues (His, Asp, Glu) at a physiological pH (e.g., 7.4). Tools like H++ or PropKa can assist in determining these states.

-

Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMM).[13][18] This is critical for calculating electrostatic interactions.

-

-

Energy Minimization (Optional but Recommended):

-

Perform a brief energy minimization of the protein structure, particularly if significant modifications were made. This relaxes any steric clashes introduced during preparation.[13]

-

-

Save the Prepared Structure: Save the final, cleaned protein structure in a PDB or similar format for subsequent steps.

Part 4: Core Methodologies for Interaction Modeling

With a prepared target and a set of ligand tautomers, we can now apply core in silico techniques.

Molecular Docking: Predicting Binding Conformation and Affinity

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] It is instrumental for virtual screening and understanding plausible binding modes.[1]